![molecular formula C8H8ClN3 B14040667 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-chloro-3-nitropyridine. The first step involves the nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group. The nitro group is then reduced to form the required 2,3-diaminopyridine derivative . This intermediate undergoes cyclization in the presence of acetic anhydride to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit angiotensin II receptors, which play a role in blood pressure regulation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is also an angiotensin II receptor antagonist and shares similar biological activities.
5-Bromo-3,7-dimethyl-3H-imidazo[4,5-b]pyridine: Exhibits similar antimicrobial properties but with different potency and spectrum of activity.
Uniqueness
5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-3,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6(9)11-8-7(5)10-4-12(8)2/h3-4H,1-2H3 |
InChI Key |
NAWFWUYEKRSFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1N=CN2C)Cl |
Origin of Product |
United States |
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